Mass Spectrometric Resolution and +6 Da Shift
3-Cyanobenzyl-d6 bromide exhibits a molecular weight of 202.08 g/mol , which is approximately 6 Da higher than the unlabeled 3-cyanobenzyl bromide (MW 196.03 g/mol) . This mass difference ensures baseline resolution in MS detection, preventing isotopic cross-talk that can occur with less heavily labeled analogs (e.g., d1-d3) [1].
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 202.08 g/mol |
| Comparator Or Baseline | 3-Cyanobenzyl bromide (unlabeled): 196.03 g/mol |
| Quantified Difference | +6.05 Da |
| Conditions | Calculated monoisotopic mass from molecular formula |
Why This Matters
A +6 Da mass shift is optimal for minimizing MS interference from the natural isotope abundance of the unlabeled analyte, ensuring accurate quantitation in complex matrices.
- [1] Restek Corporation. (2015). Choosing an Internal Standard for LC-MS/MS. View Source
